3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride
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Overview
Description
“3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride” is a chemical compound with the CAS Number: 2094918-71-3 . It has a molecular weight of 268.15 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of the compound was characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The compound is part of a series of novel triazolo [4,3- a ]pyrazine derivatives that were synthesized and evaluated for in vitro antibacterial activity .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 268.15 .Scientific Research Applications
Anticonvulsant Activity
- Research has identified compounds related to 3-(2-aminoethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride as potential anticonvulsants. For instance, Kelley et al. (1995) synthesized and tested various 1,2,4-triazolo[4,3-a]pyrazines for anticonvulsant activity, finding several with potent effects against maximal electroshock-induced seizures in rats (Kelley et al., 1995).
Biochemical Synthesis and Derivatives
- Studies by Schneller and May (1978) focused on synthesizing various derivatives of s-triazolo[4,3-a]pyrazines as model molecules for an isomer of formyein, providing a foundation for further research into this chemical class (Schneller & May, 1978).
- Kulikovska et al. (2014) proposed an effective scheme for synthesizing 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, highlighting their potential as pharmacological agents with various activities (Kulikovska et al., 2014).
Antibacterial and Anticancer Potential
- Mallisetty et al. (2022) synthesized 1,2,4-triazole linked to pyrazole derivatives with notable antibacterial and anticancer activities, demonstrating the versatility of this chemical framework in medicinal chemistry (Mallisetty et al., 2022).
Antimicrobial Activity
- El-Agrody et al. (2001) synthesized novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives, testing some for antimicrobial activity. These compounds could be structurally related to this compound (El-Agrody et al., 2001).
Mechanism of Action
Target of Action
Similar compounds in the triazolo[4,3-a]pyrazine class have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Similar compounds in the triazolo[4,3-a]pyrazine class have been found to exhibit antiviral and antimicrobial activities , suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
It’s known that the unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .
Result of Action
Similar compounds in the triazolo[4,3-a]pyrazine class have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Safety and Hazards
Properties
IUPAC Name |
3-(2-aminoethyl)-7-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O.2ClH/c1-12-4-5-13-6(2-3-9)10-11-7(13)8(12)14;;/h2-5,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIRLYPRRZCIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=NN=C2C1=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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